molecular formula C10H14N2O3 B13314485 5-(Cyclohexylmethyl)-1,2,4-oxadiazole-3-carboxylic acid

5-(Cyclohexylmethyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13314485
M. Wt: 210.23 g/mol
InChI Key: OYXFEORDVMDRIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Cyclohexylmethyl)-1,2,4-oxadiazole-3-carboxylic acid: is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms, one oxygen atom, and two carbon atoms. This particular compound is characterized by the presence of a cyclohexylmethyl group attached to the oxadiazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Cyclohexylmethyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylmethyl hydrazine with a suitable carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 5-(Cyclohexylmethyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The compound can participate in substitution reactions where functional groups on the oxadiazole ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(Cyclohexylmethyl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(Cyclohexylmethyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1,2,4-Oxadiazole-3-carboxylic acid: Lacks the cyclohexylmethyl group, resulting in different chemical properties.

    5-(Phenylmethyl)-1,2,4-oxadiazole-3-carboxylic acid: Contains a phenylmethyl group instead of a cyclohexylmethyl group, leading to variations in reactivity and applications.

Uniqueness: The presence of the cyclohexylmethyl group in 5-(Cyclohexylmethyl)-1,2,4-oxadiazole-3-carboxylic acid imparts unique steric and electronic effects, making it distinct from other oxadiazole derivatives

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

5-(cyclohexylmethyl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C10H14N2O3/c13-10(14)9-11-8(15-12-9)6-7-4-2-1-3-5-7/h7H,1-6H2,(H,13,14)

InChI Key

OYXFEORDVMDRIM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2=NC(=NO2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.